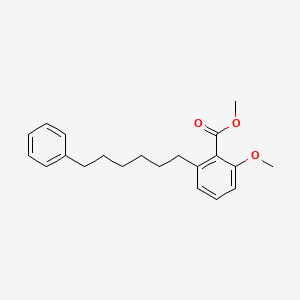

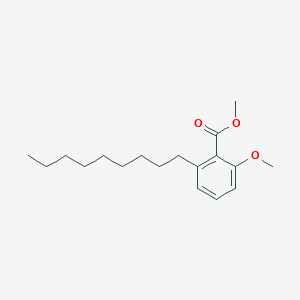

2-Methoxy-6-nonyl-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methoxy-6-nonyl-benzoic acid methyl ester” is a type of ester. It is derived from benzoic acid, which is a common component in a variety of plants and fungi. The molecular formula of this compound is C9H10O3, and it has a molecular weight of 166.1739 . It is also known by several other names, including o-Anisic acid, methyl ester; o-Methoxybenzoic acid methyl ester; Methyl o-methoxybenzoate; Methyl 2-methoxybenzoate; 2-Methoxybenzoic acid, methyl ester; Dimethyl salicylate; o-Methoxy methyl benzoate; Methyl o-anisate; Methylsalicylate methyl ether; Methyl ester of o-Methoxybenzoic acid; Dimethyl derivative of Salicylic acid; Benzoic acid, o-methoxy-, methyl ester .

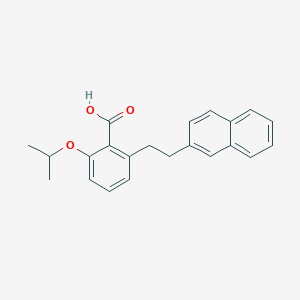

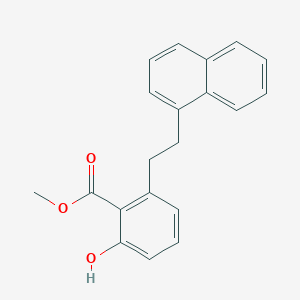

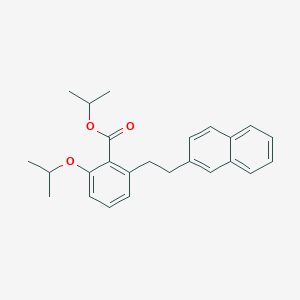

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-nonyl-benzoic acid methyl ester” consists of a benzoic acid core with a methoxy group (OCH3) attached to the second carbon and a nonyl group attached to the sixth carbon . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis

Esters, including “2-Methoxy-6-nonyl-benzoic acid methyl ester”, can undergo a variety of chemical reactions. One of the most common is hydrolysis, which can be catalyzed by either an acid or a base. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Applications De Recherche Scientifique

Ester Hydrolysis

Esters, including “2-Methoxy-6-nonyl-benzoic acid methyl ester”, can undergo hydrolysis under acidic and basic conditions. This reaction converts the ester to a carboxylic acid or a carboxylate ion and an alcohol . This process is fundamental in organic chemistry and has wide-ranging applications in the synthesis of various compounds .

Fischer Esterification

The compound can be involved in Fischer esterification reactions, which convert a carboxylic acid into an ester using an alcohol and an acid catalyst . This reaction is widely used in the synthesis of various esters, including pharmaceuticals and perfumes .

Synthesis of Methyl Benzoate

The compound can be synthesized from benzoic acid using methanol and sulfuric acid as reagents . This reaction is a specific example of Fischer esterification and is commonly used in organic chemistry laboratories for teaching and research purposes .

Antioxidant Activity

Benzamide compounds, which can be synthesized from benzoic acid derivatives like “2-Methoxy-6-nonyl-benzoic acid methyl ester”, have been found to exhibit antioxidant activity . They can scavenge free radicals and chelate metals, potentially protecting cells from oxidative damage .

Antibacterial Activity

Some benzamide compounds also show antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that “2-Methoxy-6-nonyl-benzoic acid methyl ester” and its derivatives could be explored for potential applications in the development of new antibacterial agents .

Impact on Plant Growth

Benzoic acid and its derivatives can have significant effects on plant growth. For example, they can inhibit seed germination and induce senescence and necrosis in plant leaves . This suggests potential applications in agriculture, such as weed control .

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 2-methoxy-6-nonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWFENWHWRRWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-nonyl-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester](/img/structure/B6338979.png)

![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)